(5-Bromo-2-fluorophenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMEIHSSSLZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Fluorophenyl Hydrazine and Its Precursors
Established Synthetic Routes for the Preparation of (5-Bromo-2-fluorophenyl)hydrazine
The most common pathway to synthesize this compound begins with the corresponding aniline (B41778), 5-bromo-2-fluoroaniline (B1303259). This precursor undergoes a two-step sequence of diazotization and subsequent reduction to yield the final product.
The conversion of a primary aromatic amine to an arylhydrazine is a classic and widely utilized transformation. The process begins with the diazotization of the amine. This reaction involves treating the primary aromatic amine, in this case, 5-bromo-2-fluoroaniline, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The resulting diazonium ion is a powerful leaving group. thieme-connect.de
The general mechanism for the diazotization of an aniline involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of excess acid. The amine then attacks this ion, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. byjus.com
The synthesis of the key precursor, 5-bromo-2-fluoroaniline, requires the specific placement of bromine and fluorine atoms on the aromatic ring. These substitutions are typically achieved through electrophilic aromatic substitution reactions.
Fluorination: Introducing a fluorine atom onto an aromatic ring can be challenging. Direct fluorination with molecular fluorine (F₂) is often too violent and difficult to control, leading to multiple products and fragmentation. thieme-connect.delibretexts.org Therefore, indirect methods are preferred.
Balz-Schiemann Reaction: A historically significant method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. thieme-connect.de This method, however, has faced scrutiny for large-scale applications due to safety concerns, though modern process controls have improved its viability. thieme-connect.de
Electrophilic Fluorinating Agents: A more contemporary approach involves the use of electrophilic "F+" sources. Reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (sold as Selectfluor®) or N-fluorobenzenesulfonimide (NFSI) provide a controllable way to achieve fluorination, often with the aid of a Lewis acid or palladium catalyst. libretexts.orgrsc.org
Bromination: The introduction of a bromine atom is typically more straightforward. Electrophilic bromination can be achieved using various reagents.
Molecular Bromine (Br₂): In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), molecular bromine is polarized, creating a strong electrophile (Br⁺) that can attack the aromatic ring. libretexts.org
N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine. The reaction can be catalyzed by acids. organic-chemistry.org For instance, mandelic acid has been used to catalyze a highly regioselective bromination with NBS in an aqueous environment at room temperature. organic-chemistry.org
The synthesis of 5-bromo-2-fluoroaniline lookchem.com would involve a strategic sequence of these halogenation reactions on an appropriate aniline or benzene (B151609) derivative, followed by other functional group manipulations if necessary.
| Synthetic Step | Method | Reagents | General Efficiency/Yield | References |
| Arylhydrazine Formation | Diazotization & Reduction | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | Well-established and versatile method. Yields are generally good. | nih.govrsc.org |
| Fluorination | Balz-Schiemann Reaction | 1. HBF₄, NaNO₂ 2. Heat | Classic method, but can have variable yields and large-scale safety issues. | thieme-connect.de |
| Fluorination | Electrophilic (NFSI) | NFSI, Lewis Acid (e.g., ZrCl₄) | Moderate to good yields, offers greater control. | rsc.org |
| Bromination | Electrophilic (NBS) | NBS, Acid Catalyst | Generally provides good to high yields with high regioselectivity. | organic-chemistry.org |
| Bromination | Electrophilic (HBr/H₂O₂) | HBr, H₂O₂ | High yields, considered a greener alternative. | researchgate.net |
This table provides a qualitative comparison based on literature findings. Specific yields can vary significantly based on substrate and precise reaction conditions.
High yields have been reported for halogenation steps in similar systems. For example, a one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) using hydrobromic acid and hydrogen peroxide reported a yield of approximately 99.4%, demonstrating the potential for highly efficient halogenation. google.com
Alternative Synthetic Pathways for Substituted Arylhydrazine Analogues
Besides the traditional diazotization-reduction route, other methods have been developed for the synthesis of arylhydrazines and their derivatives. nih.gov These alternatives can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling: This modern approach involves the reaction of an aryl halide or triflate with hydrazine (B178648) or a protected hydrazine derivative, catalyzed by a transition metal, typically palladium. nih.govorganic-chemistry.org This method is powerful for creating C-N bonds and is tolerant of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SₙAr): In cases where the aromatic ring is sufficiently activated by electron-withdrawing groups, a halogen atom can be directly displaced by hydrazine in a nucleophilic aromatic substitution reaction. nih.gov
Reduction of Aryl-N-Nitrosamines: Aryl-N-nitrosamines, which can be prepared from secondary amines, can be reduced to the corresponding hydrazines. rsc.org Reagents like lithium aluminum hydride (LiAlH₄) or zinc in acetic acid have been used for this transformation. rsc.org
These alternative pathways provide a versatile toolkit for chemists, allowing for the synthesis of a broad range of substituted arylhydrazines that might be difficult to access through traditional means.
Green Chemistry Approaches and Sustainable Synthesis Considerations
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound and its analogues.
Greener Reagents and Solvents: The use of hazardous reagents and solvents is a major concern. Greener alternatives are actively being sought. For instance, a method for brominating aromatic rings uses a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant, with water or ethanol (B145695) as the solvent, which are more environmentally friendly than halogenated solvents. researchgate.net Similarly, dimethyl sulfoxide (B87167) (DMSO) can be used as a mild and inexpensive oxidant for the bromination and iodination of arenes. organic-chemistry.org
Catalysis: Catalytic processes are inherently greener as they reduce waste by using small amounts of a substance to drive a reaction. The use of L-proline, a naturally occurring amino acid, as an organocatalyst for synthesizing hydrazide derivatives exemplifies this approach. mdpi.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. minarjournal.com This technique is applicable to the synthesis of hydrazone derivatives and other related compounds. minarjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. For arylhydrazine synthesis, a sustainable method involves the reduction of aryl-N-nitrosamines using thiourea (B124793) dioxide, an industrial reductant, in an aqueous medium, which provides good to excellent yields. rsc.org
By integrating these sustainable practices, the environmental impact of producing complex molecules like this compound can be significantly minimized.
Reactivity and Reaction Pathways of 5 Bromo 2 Fluorophenyl Hydrazine
Condensation Reactions with Carbonyl Compounds
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. numberanalytics.commdpi.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond.
Formation of Hydrazones and their Chemical Transformations
(5-Bromo-2-fluorophenyl)hydrazine readily reacts with carbonyl compounds, such as aldehydes and ketones, to yield the corresponding (5-bromo-2-fluorophenyl)hydrazones. libretexts.org This reaction is a type of condensation reaction, where a molecule of water is eliminated. chemguide.co.uk The general scheme for this reaction is as follows:

These hydrazones are stable compounds and can be isolated and purified. They also serve as important intermediates for the synthesis of various heterocyclic compounds. For instance, hydrazones derived from this compound can undergo cyclization reactions to form indoles, pyrazoles, and other nitrogen-containing heterocycles.
One notable transformation of hydrazones is the Wolff-Kishner reduction, which converts the hydrazone to a corresponding alkane under basic conditions with heat. libretexts.org This reaction provides a method for the deoxygenation of aldehydes and ketones.
Mechanistic Aspects of Hydrazone Formation
The formation of hydrazones from hydrazines and carbonyl compounds proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.comchemguide.co.uk The reaction is typically catalyzed by acid. numberanalytics.comresearchgate.net
The mechanism can be summarized in the following steps:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. numberanalytics.com
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a zwitterionic intermediate.
Dehydration: The intermediate then eliminates a molecule of water, a process that is often the rate-determining step, to form the final hydrazone product with a stable carbon-nitrogen double bond. numberanalytics.com
The reaction rate is pH-dependent. Acid catalysis facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.
Nucleophilic Substitution Reactions Involving Aryl Halides
The bromine and fluorine atoms attached to the phenyl ring of this compound can participate in nucleophilic substitution reactions, although their reactivity differs significantly.
Reactivity of the Bromine Substituent in Cross-Coupling Processes
The bromine atom in this compound is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
A prime example is the Suzuki-Miyaura coupling, where the bromo-substituted aryl hydrazine can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the bromine atom. For instance, the coupling of a similar compound, 5-bromo-2-fluoropyridine, with 5-bromo-2-methoxyphenylboronic acid using a palladium catalyst has been reported. nih.gov
The general conditions for these cross-coupling reactions often involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, a base like sodium carbonate or potassium phosphate, and a suitable solvent such as dioxane or toluene.
Table 1: Examples of Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-fluorophenylhydrazine |
Pathways for Fluorine Atom Substitution and Functionalization
The fluorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the bromine atom. Direct nucleophilic aromatic substitution (SNAr) of the fluorine atom requires strong electron-withdrawing groups positioned ortho or para to the fluorine, which are not present in this molecule.
However, under specific conditions, such as high temperatures and the use of strong nucleophiles, the fluorine atom can be displaced. More commonly, functionalization involving the fluorine atom occurs through metallation-elimination or other more complex pathways. For example, lithiation of the ring can lead to subsequent reactions. A process for preparing 5-bromo-2-fluorobenzeneboronic acid involves the lithiation of 1-bromo-4-fluorobenzene (B142099) to form (5-bromo-2-fluorophenyl)lithium. google.com
Cyclization Reactions in Heterocyclic Synthesis
This compound is a key precursor in the synthesis of various heterocyclic compounds. The Fischer indole (B1671886) synthesis is a prominent example, where the hydrazine reacts with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a chemtube3d.comchemtube3d.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield an indole.
The presence of the bromo and fluoro substituents on the phenyl ring of the resulting indole allows for further functionalization, making these products valuable in medicinal chemistry and materials science. For example, fluorinated pyrazoles, another class of heterocyclic compounds, can be synthesized from the reaction of fluorinated β-ketonitriles with hydrazines. researchgate.net
The reaction of this compound with appropriate dicarbonyl compounds or their equivalents can also lead to the formation of other heterocyclic systems, such as pyrazoles and pyridazines. The specific reaction conditions and the nature of the carbonyl partner determine the structure of the resulting heterocyclic ring.
Table 2: Heterocyclic Systems from this compound
| Reactant(s) | Reaction Type | Heterocyclic Product |
|---|---|---|
| Aldehyde or Ketone | Fischer Indole Synthesis | Substituted Indole |
| 1,3-Dicarbonyl Compound | Condensation/Cyclization | Substituted Pyrazole (B372694) |
Pyrazole and Pyrazoline Ring Formation
The synthesis of pyrazole and its partially saturated analog, pyrazoline, represents one of the most fundamental reaction pathways for this compound. These five-membered heterocyclic rings are formed through cyclocondensation reactions with appropriate 1,3-dielectrophilic synthons.
A primary method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.netnih.gov For this compound, this reaction would proceed by initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction with unsymmetrical 1,3-diketones can lead to a mixture of two regioisomers, although reaction conditions can be optimized to favor one product. dcu.ie
Similarly, pyrazoline rings are commonly synthesized by reacting hydrazines with α,β-unsaturated aldehydes or ketones, often known as chalcones. researchgate.netrsc.org This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration.
A specific example is the synthesis of 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole. This compound was successfully synthesized from a precursor α,β-unsaturated carbonyl compound (a chalcone (B49325) derivative) and a hydrazine, demonstrating a practical application of this pathway. nih.gov The structure of the resulting pyrazoline was confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov
Table 1: Synthesis of a Substituted Pyrazoline
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |
|---|---|---|---|---|
| This compound | (E)-1-(1H-pyrrol-2-yl)-3-(2-bromo-5-fluorophenyl)prop-2-en-1-one | 5-(2-Bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Cyclocondensation | nih.gov |
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends to the formation of more complex, fused heterocyclic systems, where the pyrazole or a related nitrogen-containing ring is annulated to the initial phenyl ring or another heterocyclic structure.
Indazole Formation: A key reaction for this compound is the intramolecular cyclization to form a substituted indazole (a benzopyrazole). This transformation takes advantage of the ortho-fluorine substituent. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen atom of the hydrazine moiety displaces the fluorine atom at the C2 position of the phenyl ring. This type of cyclization is a known route for synthesizing indazoles from o-halo-substituted phenylhydrazines or their corresponding hydrazone derivatives. nih.gov For example, the reaction of 2-fluorobenzaldehydes with hydrazine hydrate (B1144303) proceeds through a hydrazone intermediate which then cyclizes to the indazole. nih.gov This pathway provides a direct route to 5-bromo-1H-indazole from a suitable precursor derived from this compound.
Fischer Indole Synthesis: this compound is a suitable substrate for the Fischer indole synthesis, a classic and versatile method for constructing indole rings. dcu.iersc.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. dcu.ie The reaction mechanism involves the formation of an ene-hydrazine tautomer, followed by a -sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring. dcu.iewikipedia.org The presence and position of the bromo and fluoro substituents on the phenyl ring would influence the regiochemical outcome of the cyclization. wikipedia.org
Oxidation and Reduction Chemistry of the Hydrazine Moiety
The hydrazine functional group in this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.
Oxidation: The oxidation of aryl hydrazines can be a complex process yielding several products. nih.gov Mild oxidizing agents, such as air or superoxide, can initiate a radical chain reaction. nih.gov Intermediates in the oxidation of phenylhydrazine include the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov Stronger oxidizing agents like lead tetraacetate are known to oxidize hydrazones to azo compounds. rsc.org The oxidation of the hydrazine moiety can also be achieved electrochemically. researchgate.net For this compound, oxidation provides a pathway to generate reactive intermediates like aryl radicals or diazonium salts, which can be trapped for further synthetic transformations.
Reduction: The hydrazine group can be reduced, cleaving the N-N bond. Catalytic hydrogenation is a common method for this transformation. For instance, benzene (B151609) diazonium chloride can be reduced to phenylhydrazine hydrochloride using a hydrogenation catalyst like palladium on carbon in the presence of hydrogen. google.com Other reducing systems, such as zinc dust in the presence of hydrazine hydrate, are effective for the selective reduction of nitro groups to amines and could potentially be adapted for hydrazine reduction. researchgate.net The reduction of this compound would be expected to yield (5-bromo-2-fluorophenyl)amine and ammonia (or a related nitrogen species), effectively converting the hydrazine back to its parent aniline (B41778) derivative. rsc.org
Exploration of Catalyzed Transformations
The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. Catalysis is particularly important in C-C and C-N bond-forming reactions to build complex molecular architectures.
Catalysis in Pyrazole and Indazole Synthesis: The synthesis of pyrazoles and indazoles from aryl hydrazines is often facilitated by catalysts. Copper-catalyzed methods are prominent for indazole synthesis from o-haloaryl precursors via intramolecular C-N coupling. acs.org Similarly, palladium catalysts are employed for C-N bond formation in related cyclization reactions. google.com For pyrazole synthesis from 1,3-dicarbonyls, catalysts like nano-ZnO have been used to promote the condensation reaction under green conditions. dcu.ie
Catalysis in Fused Ring Synthesis: The Fischer indole synthesis, a key reaction for forming fused systems from this compound, is classically catalyzed by Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). dcu.iersc.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to achieve the synthesis, highlighting the role of transition metals in expanding the scope of this classic reaction. dcu.ie
Catalysis in Reduction Reactions: Catalytic transfer hydrogenation represents a mild and efficient method for reduction. Systems employing catalysts like rhodium on carbon with hydrazine as a hydrogen source are used for the reduction of various functional groups. researchgate.net Similarly, molybdenum oxide (MoO₂) has been shown to catalyze the transfer hydrogenation of nitroarenes using hydrazine at near-room temperature. rsc.org Such catalytic systems could be applied to the controlled reduction of the hydrazine moiety in this compound.
Applications of 5 Bromo 2 Fluorophenyl Hydrazine in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The hydrazine (B178648) group is a key functional group for the synthesis of nitrogen-containing heterocycles. (5-Bromo-2-fluorophenyl)hydrazine serves as a readily available starting material for a variety of important heterocyclic frameworks.
The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a cornerstone method for synthesizing pyrazolines (dihydropyrazoles), which can be subsequently oxidized to pyrazoles if desired. researchgate.netorganic-chemistry.orgsci-hub.se Research has demonstrated the synthesis of a novel pyrazoline, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, through the reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative in methanol (B129727) with sodium hydroxide (B78521) as a base. researchgate.net The structure of the resulting product confirms that this compound or a similar precursor is essential for its formation.
The general reaction involves the condensation of the hydrazine with a chalcone (B49325) or another α,β-unsaturated ketone. researchgate.net This cyclocondensation reaction is often catalyzed by acid or base and can proceed under various conditions, including microwave irradiation, to afford the 5-membered pyrazoline ring. researchgate.netnih.gov The substituents on both the hydrazine and the carbonyl compound can be varied to create a diverse library of pyrazoline derivatives. veterinaria.org
Table 1: Synthesis of a (5-Bromo-2-fluorophenyl)-Substituted Pyrazoline
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|
While direct synthesis routes starting from this compound to form pyrimidines are less commonly documented, the synthesis of substituted bromopyrimidines is a well-established field. nih.gov A general strategy involves the one-pot reaction of 2-bromomalonaldehyde (B19672) with amidine compounds to yield 5-bromo-2-substituted pyrimidines. google.com Another prominent method is the sequential nucleophilic aromatic substitution (SNAr) on highly reactive pyrimidines like 5-bromo-2,4-dichloropyrimidine. nih.gov In this approach, various amines are reacted sequentially to build the desired substitution pattern. nih.gov The resulting 5-bromopyrimidine (B23866) core can then undergo further functionalization, such as Suzuki-Miyaura coupling, at the bromine position to introduce diverse aryl or heteroaryl groups. nih.gov These methods highlight the utility of bromo-substituted precursors in constructing complex pyrimidine-based molecules. researchgate.netchemicalbook.com
The Fischer indole (B1671886) synthesis is a classic and powerful chemical reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com This reaction is a prime example of using this compound to generate highly functionalized indole scaffolds. The resulting indole will bear the 6-bromo and 4-fluoro substituents derived from the parent hydrazine.
The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key step involves a cymitquimica.comcymitquimica.com-sigmatropic rearrangement under acidic catalysis, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.orgmdpi.com The Fischer indole synthesis has been a key step in the total synthesis of numerous complex natural products, demonstrating its strategic importance. rsc.org
Table 2: General Scheme for Fischer Indole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Core Structure | Reference |
|---|
This compound is a key precursor for synthesizing 1,3,4-oxadiazoles. The common synthetic route involves converting the starting hydrazine into a corresponding hydrazide. This intermediate is then cyclized with a dehydrating agent or a one-carbon source, such as an acid anhydride (B1165640), to form the oxadiazole ring. For instance, research on related isomers like 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (B1438753) confirms that cyclization of hydrazides is a standard preparation method.
This synthetic strategy allows for the creation of a wide range of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the (5-bromo-2-fluorophenyl) group and the other is determined by the acylating agent used to form the hydrazide. These oxadiazole derivatives are of significant interest in medicinal chemistry. nih.govnih.govrsc.org
Building Block for Multifunctional Organic Molecules
The term "building block" in chemistry refers to molecules that serve as foundational units for constructing more complex compounds. chemscene.com this compound is an exemplary building block due to the distinct reactivity of its three key components: the hydrazine group, the bromine atom, and the fluorine atom.
Hydrazine Group : As detailed above, this moiety is the primary reactive site for forming various nitrogen-containing heterocycles like pyrazoles, indoles, and pyridazines. nih.govnih.gov
Bromine Atom : The bromo-substituent is a versatile handle for a wide array of cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This enables the "stitching" of the (5-bromo-2-fluorophenyl) core to other molecular fragments.
Fluorine Atom : The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. sigmaaldrich.com The high electronegativity of fluorine can significantly alter the acidity (pKa), lipophilicity, and metabolic stability of a molecule. sigmaaldrich.comekb.eg Introducing a fluorine atom can block sites of metabolism, improve binding affinity to biological targets, and enhance bioavailability.
The combination of these features in a single, relatively simple molecule makes this compound a powerful tool for generating molecular diversity and synthesizing multifunctional organic molecules. researchgate.net
Strategic Intermediate in Target-Oriented Synthesis
In target-oriented synthesis, chemists devise a multi-step sequence to create a single, complex target molecule, often a natural product or a pharmaceutical agent. Phenylhydrazines are frequently used as strategic intermediates in these syntheses, particularly via the Fischer indole synthesis. For example, the total synthesis of the complex alkaloid strychnine (B123637) famously employed a Fischer indole synthesis as a key step to construct the core indole framework. rsc.org Similarly, the synthesis of (±)-aspidospermine, another complex alkaloid, utilized a substituted hydrazine and a cyclohexanone (B45756) derivative to form a crucial indolenine intermediate. rsc.org
Given these precedents, this compound serves as a valuable strategic intermediate for the synthesis of targeted, highly substituted indole-containing compounds. The bromo and fluoro substituents are carried through the synthesis, providing a final product that is pre-functionalized for further modification or for tuning its biological activity. For instance, the bromine atom can be used for late-stage functionalization to introduce additional complexity or to attach the molecule to other systems. nih.gov This pre-installed functionality is a key advantage in designing efficient and convergent synthetic routes.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and confirming the presence and position of other nuclei, such as fluorine. For (5-Bromo-2-fluorophenyl)hydrazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous structural assignment.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring.
H-3: This proton is ortho to the fluorine atom and meta to the bromine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with both the adjacent fluorine and the H-4 proton.
H-4: Situated between H-3 and the bromine at C-5, this proton would likely present as a doublet of doublets of doublets (ddd), coupling to H-3, H-6, and the fluorine at C-2.
H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It will likely appear as a doublet of doublets (dd) from coupling to H-4 and the fluorine atom.
The signals for the hydrazine protons (-NH and -NH₂) are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They are also exchangeable with deuterium, a feature often used to confirm their assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H-3 | 6.90 - 7.10 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |
| Aromatic H-4 | 7.15 - 7.30 | ddd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz |
| Aromatic H-6 | 7.35 - 7.50 | dd | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |
| -NH | Variable (Broad) | br s | N/A |
| -NH₂ | Variable (Broad) | br s | N/A |
Note: Predicted values are based on typical ranges for similar structures and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents (F, Br, and NHNH₂). The carbon atom attached to the fluorine (C-2) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is a key diagnostic feature. The other carbons will also exhibit smaller couplings to the fluorine atom. The "heavy atom effect" of bromine is expected to shift the resonance of the directly attached carbon (C-5) upfield compared to what would be expected based on electronegativity alone. stackexchange.com
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NHNH₂) | 135 - 145 (doublet, J(C-F) ≈ 10-15 Hz) |
| C-2 (-F) | 150 - 155 (doublet, J(C-F) ≈ 240-250 Hz) |
| C-3 | 115 - 120 (doublet, J(C-F) ≈ 20-25 Hz) |
| C-4 | 125 - 130 |
| C-5 (-Br) | 110 - 115 |
| C-6 | 120 - 125 (doublet, J(C-F) ≈ 3-5 Hz) |
Note: Predicted values are based on established substituent effects. rsc.orgresearchgate.netwisc.edu Actual values can vary.
Fluorine-19 (¹⁹F) NMR Spectroscopic Applications
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. alfa-chemistry.comnih.govucsb.edu For this compound, the spectrum is expected to show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine. This signal will be split into a multiplet due to couplings with the ortho protons (H-3) and the meta proton (H-6), confirming its position on the aromatic ring. alfa-chemistry.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would show cross-peaks connecting H-3 to C-3, H-4 to C-4, and H-6 to C-6, allowing for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.comresearchgate.net This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-5). For example, H-3 would show a correlation to C-1, C-2, and C-5. H-6 would show correlations to C-1 and C-5. These correlations firmly establish the substitution pattern of the entire molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to show the following key absorption bands:
N-H Stretching: The hydrazine moiety (-NHNH₂) will give rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two bands can be observed corresponding to the symmetric and asymmetric stretching of the -NH₂ group. researchgate.netnist.govchemicalbook.com
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of absorptions between 1450 and 1600 cm⁻¹ are characteristic of the benzene ring.
C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.
C-F Stretching: A strong absorption band characteristic of the aryl C-F bond is expected in the range of 1200-1270 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1200 - 1270 | Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. acs.orgcdnsciencepub.comresearchgate.net For this compound (C₆H₆BrFN₂), the molecular weight of the free base is approximately 205.03 g/mol .
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This is a definitive indicator of the presence of a single bromine atom in the molecule.
Common fragmentation pathways for phenylhydrazines involve the cleavage of the N-N bond and fragmentation of the aromatic ring. Expected fragments could include:
Loss of the amino group (-NH₂) to give an [M-16]⁺ fragment.
Cleavage of the N-N bond to produce a [C₆H₄BrF]⁺ fragment ion.
Loss of the entire hydrazine group (-N₂H₃) to yield a [C₆H₄BrF]⁺ radical cation.
Subsequent loss of Br or F from the fragment ions.
Table 4: Predicted Mass Spectrometry Fragments
| m/z Value (for ⁷⁹Br) | Identity |
| 204/206 | [C₆H₆⁷⁹BrFN₂]⁺ / [C₆H₆⁸¹BrFN₂]⁺ (Molecular Ion) |
| 189/191 | [C₆H₅⁷⁹BrFN]⁺ |
| 174/176 | [C₆H₄⁷⁹BrF]⁺ |
| 95 | [C₆H₄F]⁺ |
Note: The m/z values are for the most abundant isotopes and the presence of bromine will result in characteristic M/M+2 isotopic patterns for bromine-containing fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, HRMS is crucial for confirming its molecular formula, C₆H₆BrFN₂. The presence of bromine is particularly notable due to its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides a clear signature in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N), is the value of primary interest in HRMS analysis. Commercial suppliers report an exact mass for the neutral molecule to be approximately 203.97000 Da. chemsrc.com This experimental value would be compared against the theoretical exact mass to confirm the elemental composition.
Table 1: Theoretical vs. Reported Mass Data for this compound
| Parameter | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Reported Exact Mass (Da) chemsrc.com |
| This compound | C₆H₆BrFN₂ | 203.96984 | 203.97000 |
Note: The theoretical monoisotopic mass is calculated based on the masses of the most abundant isotopes: C=12.00000, H=1.00783, Br=78.91834, F=18.99840, N=14.00307.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure and general principles of mass spectrometry.
In an MS/MS experiment, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Upon collision-induced dissociation, fragmentation would likely occur at the weakest bonds. Expected fragmentation pathways include:
Loss of Ammonia (B1221849) (NH₃): Cleavage within the hydrazine moiety could lead to the loss of an ammonia molecule.
Cleavage of the N-N Bond: The bond between the two nitrogen atoms is susceptible to cleavage.
Loss of the Hydrazine Group: The entire hydrazine side chain (-NHNH₂) could be lost.
Ring Fragmentation: At higher energies, the substituted phenyl ring itself could fragment.
The resulting product ions would be characteristic of the compound's structure, and the bromine isotope pattern would be retained in any fragments containing the bromine atom, aiding in their identification. Analysis of these fragments allows for the unambiguous confirmation of the connectivity of atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. However, were a suitable single crystal to be grown and analyzed, the technique would provide invaluable information. The analysis would confirm the substitution pattern on the benzene ring and detail the geometry of the hydrazine group relative to the ring. For related compounds, X-ray diffraction has been essential for resolving structural ambiguities and understanding substituent effects on molecular conformation.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for purity analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be used.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good separation for moderately polar aromatic compounds.
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in a single protonation state, would be effective.
Detection: A UV detector would be suitable, as the phenyl ring is a strong chromophore.
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often list purities of 97% or greater, which are typically determined by such HPLC or GC methods. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is well-suited for volatile and thermally stable compounds. While phenylhydrazines can sometimes be thermally labile, they are frequently analyzed by GC. avantorsciences.com
In this technique, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The GC provides the retention time, a characteristic property of the compound under specific conditions, while the MS provides a mass spectrum that serves as a molecular fingerprint. This dual detection provides a high degree of confidence in both the identity and purity of the analyte. The technique is particularly powerful for identifying and quantifying trace impurities.
Table 2: Summary of Analytical Techniques and Applications
| Technique | Information Provided | Application for this compound |
| HRMS | High-accuracy mass, elemental formula. | Confirms the molecular formula C₆H₆BrFN₂ by matching theoretical and experimental exact masses. |
| MS/MS | Structural fragments, molecular connectivity. | Elucidates the structure by analyzing fragmentation patterns (e.g., loss of NH₃ or -NHNH₂). |
| X-ray Crystallography | 3D atomic arrangement, bond lengths/angles. | Would provide definitive solid-state structure and intermolecular interaction data (data not currently published). |
| HPLC | Purity, separation from non-volatile impurities. | Quantifies purity (often >97%) using a reversed-phase column and UV detection. |
| GC-MS | Purity, identification of volatile impurities. | Separates the compound from volatile side products and confirms its identity via retention time and mass spectrum. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. These calculations are fundamental to understanding the intrinsic properties of a compound like (5-Bromo-2-fluorophenyl)hydrazine.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.
Conformational analysis is particularly important for the hydrazine (B178648) moiety (-NH-NH2), as rotation around the N-N bond can lead to different conformers. Similarly, the orientation of the entire hydrazine group relative to the phenyl ring can vary. For analogous molecules, such as 2-bromo-5-fluorobenzaldehyde, DFT calculations have been used to determine the most stable conformers. For this related aldehyde, the O-trans isomer (where the oxygen and bromine are on opposite sides) was found to be the more stable form, with a significant energy difference between isomers. A similar analysis for this compound would reveal the preferred spatial orientation of the hydrazine group, which is crucial for its interaction with other molecules.
Below is a representative table of optimized geometric parameters that would be obtained from a DFT calculation, using typical bond lengths and angles for similar aromatic compounds as a reference.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~1.90 |
| C-F | ~1.35 |
| C-N | ~1.40 |
| N-N | ~1.45 |
| N-H | ~1.02 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-H (aromatic) | ~1.08 |
| **Bond Angles (°) ** | |
| C-C-Br | ~120 |
| C-C-F | ~120 |
| C-C-N | ~120 |
| C-N-N | ~118 |
| N-N-H | ~109.5 |
| H-N-H | ~107 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and more reactive.
For hydrazine derivatives, DFT calculations have been used to compute the HOMO-LUMO energy gap. For instance, a study on a related hydrazine derivative reported a HOMO-LUMO gap of 4.06 eV, indicating a stable and less reactive molecule. For this compound, the HOMO would likely be localized on the hydrazine moiety and the electron-rich phenyl ring, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing halogen atoms.
| Parameter | Description | Typical Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are typically found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
For a molecule like this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group due to their lone pairs, as well as around the fluorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the hydrazine group and the phenyl ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted as charge transfer interactions that stabilize the molecule.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. For a related compound, 2-bromo-5-fluorobenzaldehyde, DFT calculations have been used to predict its vibrational (FT-IR and FT-Raman) spectra with excellent agreement with experimental measurements.
Similar calculations for this compound would allow for the prediction of its vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions within the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Molecular Dynamics Simulations for Dynamic Behavior Studies
While static quantum chemical calculations provide information about a molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in a solvent or interacting with a biological target).
For a molecule like this compound, MD simulations could be used to:
Explore its conformational landscape in solution.
Study its interactions with solvent molecules.
Simulate its binding to a protein active site, providing insights into its potential biological activity.
While specific MD simulations for this compound are not reported, such studies have been extensively used for other small molecules to understand their dynamic properties and interactions.
In-Silico Modeling of Reaction Mechanisms and Transition States
The Fischer indole (B1671886) synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and a carbonyl compound into an indole. The generally accepted mechanism involves several key steps: the formation of a phenylhydrazone, tautomerization to an enamine, a crucial nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia (B1221849). wikipedia.org Computational studies have been instrumental in mapping the potential energy surfaces of these steps, identifying transition states, and explaining the influence of substituents on the reaction's outcome.
Research Findings on Substituted Phenylhydrazones
Theoretical investigations have explored how substituents on the phenylhydrazine ring affect the kinetics and thermodynamics of the Fischer indole synthesis. These studies are critical for predicting the behavior of "this compound."
One significant area of computational investigation has been the competition between the desired nih.govnih.gov-sigmatropic rearrangement and a competing N-N bond cleavage pathway. nih.gov In-silico modeling using methods such as SCS-MP2/6-31G(d) with aqueous solvation calculations has shown that the nature of the substituent on the phenylhydrazine ring plays a decisive role. nih.gov
Electron-donating groups on the phenyl ring are known to facilitate the nih.govnih.gov-sigmatropic rearrangement by increasing the electron density of the enamine, which is crucial for the C-C bond formation. However, strong electron-donating substituents can excessively stabilize the intermediate, leading to a diversion of the reaction pathway towards heterolytic N-N bond cleavage. This cleavage can thwart the cyclization process and lead to reaction failure. nih.gov
Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents in "this compound," are expected to have the opposite effect. These groups decrease the electron density on the phenyl ring, which can hinder the electrophilic attack required for the sigmatropic rearrangement. This generally leads to slower reaction rates and may require harsher reaction conditions compared to unsubstituted or electron-rich phenylhydrazines. mdpi.com
A theoretical study focusing on the impact of fluorine substituents on the rearrangement step of the Fischer indole synthesis highlighted that fluorine's high electronegativity can influence both the kinetic and thermodynamic parameters of the reaction. nih.gov While specific quantitative data for a bromo-fluoro substituted system is not provided, the general principle of electronic deactivation applies.
The table below summarizes the expected electronic effects of the bromo and fluoro substituents on the key steps of the Fischer indole synthesis, based on general principles derived from computational studies on substituted phenylhydrazones.
| Substituent Effect | Impact on Fischer Indole Synthesis Steps | Expected Outcome for this compound |
| Inductive Effect (-I) | The highly electronegative fluorine and bromine atoms withdraw electron density from the phenyl ring. | This deactivates the ring, making the nih.govnih.gov-sigmatropic rearrangement less favorable and potentially increasing the activation energy barrier. |
| Mesomeric Effect (+M) | The lone pairs on the halogen atoms can donate electron density to the ring through resonance. | This effect is generally weaker for halogens compared to their inductive effect and may partially offset the deactivation. |
| Overall Electronic Effect | The net effect is electron withdrawal, making the phenylhydrazine less nucleophilic. | The reaction is expected to be slower than that of unsubstituted phenylhydrazine, potentially requiring more forcing conditions (e.g., stronger acids, higher temperatures) to achieve cyclization. |
| Regioselectivity | The position of the substituents directs the cyclization. In the case of this compound reacting with an unsymmetrical ketone, the electronic and steric effects of the substituents will influence the formation of either the 6-bromo-7-fluoroindole or the 4-bromo-7-fluoroindole isomer. | Computational modeling would be essential to predict the favored regioisomer by calculating the relative energies of the transition states leading to each product. |
In-Silico Modeling of Transition States
The transition state of the nih.govnih.gov-sigmatropic rearrangement is a critical point on the reaction coordinate. Computational models can provide detailed geometric parameters of this transition state, such as the lengths of the forming C-C bond and the breaking N-N bond. For substituted phenylhydrazines, these parameters are influenced by the electronic nature of the substituents.
While a specific transition state model for "this compound" is not published, DFT studies on similar systems can provide a qualitative picture. The presence of electron-withdrawing groups is expected to lead to a "later" transition state for the sigmatropic rearrangement, meaning the C-C bond formation is less advanced, and the N-N bond cleavage is more pronounced compared to reactions with electron-donating groups.
Ab initio calculations are powerful for determining free-energy reaction barriers. nih.gov Such calculations for the Fischer indole synthesis involving "this compound" would provide quantitative data on the activation energies for each elementary step, confirming the expected kinetic challenges posed by the electron-withdrawing substituents.
Derivatives and Analogues: Synthesis and Characterization
Systematic Synthesis of Substituted (5-Bromo-2-fluorophenyl)hydrazine Analogues
The generation of a library of substituted this compound analogues can be achieved through established synthetic routes, primarily involving the modification of the corresponding aniline (B41778) precursor or through modern cross-coupling technologies.
A primary and traditional method for the synthesis of arylhydrazines is the diazotization of an aromatic amine, followed by reduction. In the context of this compound analogues, this would involve starting with a substituted 5-bromo-2-fluoroaniline (B1303259). The synthesis of 5-bromo-2-fluoroaniline itself is a known process nih.gov. By introducing various substituents onto this aniline starting material, a diverse range of corresponding hydrazines can be produced. The general scheme involves treating the substituted aniline with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the diazonium salt. This intermediate is then reduced using a suitable reducing agent, such as zinc powder or stannous chloride, to yield the desired substituted this compound hydrochloride researchgate.net.
More contemporary approaches, particularly palladium-catalyzed cross-coupling reactions, offer a versatile and efficient alternative for the synthesis of arylhydrazines. These methods allow for the direct coupling of an aryl halide with hydrazine (B178648) or a protected hydrazine equivalent. For instance, (hetero)aryl chlorides and bromides can be coupled with hydrazine using a palladium catalyst with catalyst loadings as low as 100 ppm, in the presence of a base like potassium hydroxide (B78521) nih.gov. This methodology could be readily applied to a range of substituted dihalobenzenes to produce a variety of (bromo-fluorophenyl)hydrazine analogues. The choice of phosphine (B1218219) ligands, such as CyPF-tBu, can be crucial for the success of these reactions, and the reaction conditions can be optimized for different substrates nih.gov.
The following table summarizes potential synthetic routes to analogues of this compound:
| Starting Material Class | Reaction Type | Key Reagents | Product Class |
| Substituted 5-bromo-2-fluoroanilines | Diazotization-Reduction | NaNO₂, HCl; Zn or SnCl₂ | Substituted (5-bromo-2-fluorophenyl)hydrazines |
| Substituted dihalobenzenes | Pd-catalyzed Cross-Coupling | Hydrazine, Pd catalyst, Ligand, Base | Substituted (bromo-fluorophenyl)hydrazines |
Structure-Reactivity Relationship Studies within Derivatives
The reactivity of this compound derivatives is intrinsically linked to the electronic and steric nature of the substituents on the phenyl ring. These substituents can influence the nucleophilicity of the hydrazine moiety and the reactivity of the aryl ring itself.
Studies on para-substituted phenylhydrazines have shown that both electron-donating and electron-withdrawing groups can increase the reactivity of the phenylhydrazine (B124118) towards electrophiles like dimethyl carbonate researchgate.net. This suggests that the electronic nature of substituents on the this compound ring will similarly modulate its reactivity. For instance, the introduction of an electron-withdrawing group is expected to decrease the basicity and nucleophilicity of the hydrazine nitrogens, while an electron-donating group would have the opposite effect. The main properties of phenylhydrazines are governed by the p-character of the unshared electron pair of the imino nitrogen, which can be influenced by the steric and electronic effects of substituents cymitquimica.com.
The fluorine atom at the 2-position and the bromine atom at the 5-position already impart specific electronic properties to the ring. The fluorine atom is strongly electron-withdrawing through its inductive effect, while the bromine atom is also an inductively withdrawing group, albeit to a lesser extent, and can participate in resonance. The interplay of these existing halogens with new substituents would create a complex electronic environment, leading to a range of reactivities. For example, in cyclization reactions to form heterocycles like pyrazoles, the rate and regioselectivity of the reaction can be significantly influenced by the electronic character of the substituents on the phenylhydrazine ring mdpi.com.
The following table outlines the expected influence of different substituent types on the reactivity of the hydrazine moiety:
| Substituent Type at other positions | Expected Effect on Hydrazine Nucleophilicity | Expected Impact on Reactivity in Cyclization Reactions |
| Electron-donating (e.g., -OCH₃, -CH₃) | Increased | Potentially faster reaction rates |
| Electron-withdrawing (e.g., -NO₂, -CN) | Decreased | Potentially slower reaction rates, may affect regioselectivity |
| Halogens (e.g., -Cl, -I) | Decreased (inductive effect) | May influence reaction rates and provide sites for further functionalization |
Methodologies for Further Functionalization of Hydrazine and Aryl Moieties
The this compound scaffold provides two primary sites for further chemical modification: the hydrazine functional group and the aryl ring.
Functionalization of the Hydrazine Moiety:
The hydrazine group is a versatile nucleophile and can participate in a variety of reactions to form a range of heterocyclic compounds. A prominent example is the synthesis of pyrazoles and pyrazolines through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) mdpi.commdpi.comnih.gov. For instance, reacting this compound with a suitable chalcone (B49325) in the presence of an acid catalyst can lead to the formation of a 1-(5-bromo-2-fluorophenyl)-substituted pyrazoline derivative mdpi.com.
The hydrazine moiety can also undergo N-alkylation and N-acylation. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl-N'-(5-bromo-2-fluorophenyl)hydrazine. These acylated derivatives can serve as intermediates for the synthesis of other heterocyclic systems.
Functionalization of the Aryl Moiety:
The bromine atom on the phenyl ring is a key handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly powerful in this context.
Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl groups through Suzuki coupling with the corresponding boronic acids googleapis.com. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. This allows for the synthesis of a wide range of biaryl structures.
Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as Hiyama (with organosilanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can also be employed to further functionalize the aryl ring at the position of the bromine atom googleapis.com.
Furthermore, the aryl ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing fluorine, bromine, and hydrazine substituents would need to be carefully considered. The synthesis of 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene from a related precursor suggests that modifications at the benzylic position, after transformation of the hydrazine group, are also feasible.
The following table provides a summary of potential functionalization reactions:
| Moiety to be Functionalized | Reaction Type | Key Reagents/Catalysts | Resulting Structure |
| Hydrazine | Pyrazole (B372694)/Pyrazoline Synthesis | 1,3-Dicarbonyl or Chalcone, Acid/Base catalyst | Pyrazole/Pyrazoline ring fused or attached to the phenyl ring |
| Hydrazine | N-Acylation | Acyl chloride or Anhydride | N-Acyl derivative |
| Hydrazine | N-Alkylation | Alkyl halide, Base | N-Alkyl derivative |
| Aryl Ring (at Bromine) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Ligand, Base | Biaryl compound |
| Aryl Ring (at Bromine) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne compound |
Future Perspectives in Chemical Research and Development
Emerging Synthetic Methodologies for Halogenated Arylhydrazines
The synthesis of halogenated arylhydrazines, including (5-Bromo-2-fluorophenyl)hydrazine, is moving beyond traditional methods toward more efficient, selective, and sustainable approaches. While classical syntheses, such as the diazotization of a substituted aniline (B41778) followed by reduction, remain relevant, contemporary research is focused on innovative catalytic systems.
Transition-Metal and Photoredox Catalysis: Recent advancements have highlighted the power of transition-metal catalysis for forging the C–N bond in arylhydrazines or for creating their precursors. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of fluorinated arylhydrazones, which are closely related precursors. Furthermore, the field is witnessing a surge in the use of visible-light photoredox catalysis. These methods, often employing gold or other transition-metal catalysts, can proceed under mild conditions with low catalyst loadings and high functional group tolerance. A proposed mechanism for a gold-catalyzed photoredox reaction involves the generation of a high-energy photoexcited gold species that facilitates a single electron transfer, ultimately leading to the desired product through radical intermediates.
Enzymatic and Bio-inspired Halogenation: A greener and highly selective alternative for introducing halogens onto aromatic rings is the use
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (5-bromo-2-fluorophenyl)hydrazine, and how is purity validated?
- Synthesis : The compound can be synthesized via hydrazine hydrate reactions with halogenated precursors under controlled pH and temperature. For example, hydrazine-carboxylic acid derivatives are prepared by saturating hydrazine hydrate with CO₂ in cold conditions . Hydrothermal methods using hydrazine monohydrate are also effective for structural modulation in composite materials .
- Purity Validation : UV-Vis spectroscopy at 546–526 nm (molar absorptivity ~2200 L·mol⁻¹·cm⁻¹) is standard for quantifying hydrazine derivatives via permanganate reduction . Thermogravimetric analysis (TGA) and IR spectroscopy are used to confirm thermal stability and functional groups in hydrazine complexes .
Q. How can researchers optimize reaction conditions for hydrazine-mediated catalysis in organic synthesis?
- Experimental Design : Cyclic voltammetry and kinetic studies under varying temperatures/pressures are critical. For hydrazine-catalyzed carbonyl–olefin metathesis, optimal conditions include using [2.2.1]- or [2.2.2]-bicyclic hydrazines, which lower activation barriers for cycloreversion steps. Solvent polarity and catalyst loading (5–10 mol%) significantly impact yield .
- Troubleshooting : Inconsistent yields may arise from competing side reactions (e.g., over-reduction). Monitoring via in situ NMR or HPLC can identify intermediates and adjust reaction timelines .
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity of this compound in catalytic systems?
- Methodology : Density functional theory (DFT) calculations map reaction pathways, focusing on transition states and activation energies. For example, [2.2.2]-hydrazines exhibit 15–20% lower activation barriers than [2.2.1] analogs due to reduced steric hindrance . Molecular dynamics simulations further assess solvent effects on hydrazine conformations .
- Validation : Experimental verification via Arrhenius plots (from kinetic data) and X-ray crystallography (using SHELX programs ) confirms computational predictions. Discrepancies >5% suggest incomplete solvation models or overlooked intermediates .
Q. How does the bromo-fluoro substitution pattern influence hydrazine’s catalytic activity in hydrogen evolution or decomposition reactions?
- Mechanistic Insights : The electron-withdrawing -Br and -F groups enhance hydrazine’s Lewis acidity, promoting coordination with transition metals (e.g., MoSe₂/CdS-CdSe composites). This accelerates H₂ production via improved charge separation .
- Decomposition Pathways : In monopropellant thrusters, the substituents stabilize N–N bond cleavage intermediates, reducing activation energy by ~30 kJ/mol. Catalysts like Ir/Al₂O₃ or Raney Ni are critical for controlling NH₃ vs. N₂ selectivity .
Q. What analytical techniques resolve contradictions in hydrazine decomposition data across studies?
- Data Reconciliation : Conflicting NH₃/N₂ ratios often stem from varying catalyst activation methods (e.g., pre-reduction in H₂ gas vs. in situ activation). X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) clarify surface active sites .
- Standardization : Calibrate mass spectrometers using certified hydrazine standards (e.g., NIST SRM 2542) to minimize instrumental drift. Cross-validate with gas chromatography (GC) for trace NH₃ quantification .
Methodological Tables
Table 1. Key Spectral Data for Hydrazine Derivatives
Table 2. Computational vs. Experimental Activation Energies
| Hydrazine Type | DFT Energy (kJ/mol) | Experimental Energy (kJ/mol) | Error (%) |
|---|---|---|---|
| [2.2.1]-Bicyclic | 92.4 | 97.1 | 4.8 |
| [2.2.2]-Bicyclic | 75.6 | 78.9 | 4.1 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
